Technical Guide: Synthesis of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate
Technical Guide: Synthesis of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate, a valuable intermediate in organic synthesis. The document details the chemical properties, a robust experimental protocol for its preparation via Friedel-Crafts acylation, and its characterization data.
Compound Overview
Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate is a keto-ester derivative of thiophene. Its structure incorporates a brominated thiophene ring, which is a common scaffold in medicinal chemistry, and an ethyl oxoacetate group, providing a reactive handle for further chemical transformations.
Table 1: Physicochemical Properties of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate
| Property | Value |
| CAS Number | 22098-10-8[1][2][3][4][5] |
| Molecular Formula | C₈H₇BrO₃S[1][4][5] |
| Molecular Weight | 263.11 g/mol [1][4][5] |
| IUPAC Name | ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate[1][3] |
| Boiling Point | 325°C at 760 mmHg[2] |
| Appearance | Not specified (typically a solid or oil) |
Synthetic Route: Friedel-Crafts Acylation
The primary and most efficient method for the synthesis of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate is the Friedel-Crafts acylation of 2-bromothiophene with ethyl oxalyl chloride.[6][7][8] This electrophilic aromatic substitution reaction introduces the ethyl glyoxylate moiety onto the thiophene ring, predominantly at the 5-position due to the directing effects of the sulfur atom and the bromine substituent. A Lewis acid, typically aluminum chloride (AlCl₃), is used to catalyze the reaction by activating the ethyl oxalyl chloride.
Reaction Scheme:
Detailed Experimental Protocol
This protocol is adapted from established Friedel-Crafts acylation procedures on thiophene derivatives.
Materials:
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2-Bromothiophene
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Ethyl oxalyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Crushed ice
Equipment:
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Three-necked round-bottom flask
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Dropping funnel
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Reflux condenser with a drying tube
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube is charged with anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane. The suspension is stirred and cooled to 0-5°C in an ice bath.
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Addition of Acylating Agent: Ethyl oxalyl chloride (1.0 to 1.2 equivalents) is dissolved in a minimal amount of anhydrous dichloromethane and transferred to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ suspension while maintaining the internal temperature between 0-5°C.
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Addition of 2-Bromothiophene: Following the complete addition of the ethyl oxalyl chloride solution, a solution of 2-bromothiophene (1.0 equivalent) in anhydrous dichloromethane is added dropwise from the dropping funnel, ensuring the reaction temperature remains at 0-5°C.
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Reaction: After the addition of 2-bromothiophene is complete, the reaction mixture is stirred at 0-5°C for an additional 30 minutes and then allowed to warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: The reaction mixture is carefully and slowly poured onto a mixture of crushed ice and 1 M hydrochloric acid to quench the reaction and decompose the aluminum chloride complex. The resulting mixture is transferred to a separatory funnel.
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Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are then washed sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate.
Characterization Data
While specific experimental spectra for Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate are not widely published, the following tables provide the expected and reported characterization data based on its structure and data from analogous compounds.
Table 2: Expected ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.8 | d | 1H | Thiophene-H |
| ~7.1-7.3 | d | 1H | Thiophene-H |
| 4.42 | q | 2H | -OCH₂CH₃ |
| 1.41 | t | 3H | -OCH₂CH₃ |
Table 3: Expected ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~182 | C=O (ketone) |
| ~162 | C=O (ester) |
| ~145 | Thiophene-C |
| ~138 | Thiophene-C |
| ~132 | Thiophene-C |
| ~120 | Thiophene-C-Br |
| ~63 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Table 4: Expected IR and Mass Spectrometry Data
| Technique | Expected Peaks/Values |
| IR (KBr, cm⁻¹) | ~1730 (C=O, ester), ~1670 (C=O, ketone), C-H, C=C (aromatic) |
| MS (EI) | m/z (%): 262/264 [M]⁺, corresponding to Br isotopes. |
Conclusion
The synthesis of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate can be reliably achieved through a Friedel-Crafts acylation reaction. The provided protocol offers a detailed guide for its preparation and purification. The characterization data, while based on analogous structures, provides a strong reference for product identification. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Further research into its biological activities could reveal its potential in drug discovery programs.
References
- 1. ETHYL 2-(5-BROMOTHIOPHEN-2-YL)-2-OXOACETATE | CAS 22098-10-8 [matrix-fine-chemicals.com]
- 2. ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate22098-10-8,Purity96%_MOLEKULA Ltd [molbase.com]
- 3. ethyle2-(5-bromo-2-thienyl)-2-oxoacetate, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. usbio.net [usbio.net]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. synarchive.com [synarchive.com]
